Bis(4-mercaptophenyl) ether
Description
Research Trajectories and Academic Significance
Initial interest in Bis(4-mercaptophenyl) ether stemmed from its potential as a building block for novel polymers. psu.edu Researchers have explored its use in the synthesis of poly(thioether)s, polyurethanes, and polyesters, leveraging the reactivity of its thiol groups. psu.edutandfonline.com These polymers often exhibit desirable properties such as high thermal stability and specific mechanical characteristics. psu.eduresearchgate.net
The academic significance of this compound has expanded beyond polymer chemistry. It is now a subject of interest in molecular electronics, where its unique structure is studied for its potential in single-molecule junctions. researchgate.netmdpi.comaip.org Theoretical studies have investigated its electron transport properties, highlighting how its central ether linkage and the resulting molecular conformation influence its electrical conductance. researchgate.netmdpi.comaip.org Furthermore, its derivatives have been explored in the synthesis of novel crown ethers and thiacrown ethers, demonstrating its versatility in coordination chemistry. tandfonline.com
The Role of Thiol and Ether Linkages in Advanced Materials Science
The functionality of this compound is intrinsically linked to the presence of its thiol and ether groups.
The thiol groups (-SH) are highly reactive and serve as key functional sites for various chemical transformations. cymitquimica.com They are nucleophilic and can readily participate in reactions such as:
Thiol-ene and thiol-yne "click" chemistry: These highly efficient and specific reactions are used to form crosslinked polymer networks with tailored properties. rsc.orgresearchgate.netdiva-portal.org
Oxidation to disulfides: The thiol groups can be oxidized to form disulfide bonds (-S-S-), a reversible linkage that is crucial in developing stimulus-responsive materials and has biological relevance. cymitquimica.commdpi.commasterorganicchemistry.com
Nucleophilic substitution and addition reactions: Thiols can react with a variety of electrophiles, enabling the synthesis of diverse derivatives and polymers. rsc.orgresearchgate.net
The ether linkage (-O-) provides flexibility to the molecular structure. mdpi.comaip.org This flexibility, characterized by the phenyl-O-phenyl bond angle, has been shown to influence the electronic properties of the molecule, a key consideration in the design of molecular electronic devices. researchgate.netaip.org In the context of polymers, the ether linkage can impact properties such as solubility and thermal stability. researchgate.net The combination of the rigid phenyl rings and the flexible ether bridge allows for a balance of properties in the resulting materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-sulfanylphenoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREGWRFRXHKFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401170 | |
| Record name | Bis(4-mercaptophenyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17527-79-6 | |
| Record name | Bis(4-mercaptophenyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Bis 4 Mercaptophenyl Ether
Established Synthetic Routes
The synthesis of Bis(4-mercaptophenyl) ether can be broadly categorized into two primary methodologies: the reduction of arylsulfonyl halides and nucleophilic substitution reactions. These routes provide reliable access to the target dithiol, which serves as a crucial building block for more complex structures.
Reduction-Based Approaches from Arylsulfonyl Halides
A prominent and established method for the synthesis of this compound involves the reduction of its corresponding arylsulfonyl halide precursor. Specifically, bis(4-chlorosulfonylphenyl) ether is subjected to a potent reducing agent to convert the sulfonyl chloride groups into thiol functionalities.
A common procedure employs red phosphorus in an acidic medium, such as acetic acid, with iodine acting as a catalyst. vt.edu The reaction proceeds as the sulfonyl chloride is reduced to the corresponding thiol. This method is effective for producing this compound, also referred to as MPE in some literature. vt.edu The general transformation is a cornerstone in obtaining high-purity dithiol necessary for subsequent polymerization and derivatization reactions.
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic aromatic substitution (SNAr) presents another viable pathway for the formation of the diphenyl ether sulfide (B99878) linkage. In this approach, an activated diaryl ether, typically a dihalogenated derivative, reacts with a sulfur nucleophile. For instance, the synthesis of related poly(phenylene sulfide/ether) (PPSE) polymers has been achieved through the direct polycondensation of bis(4-chlorophenyl) ether with sodium sulfide (Na₂S). researchgate.net
This polymerization principle can be adapted for the synthesis of the monomer itself. By reacting a dihalide such as bis(4-chlorophenyl) ether or bis(4-fluorophenyl) ether with a controlled amount of a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH), the corresponding this compound can be formed. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The choice of the halogen (F > Cl) and the presence of electron-withdrawing groups on the aromatic ring can significantly influence the reaction rate, consistent with the established principles of SNAr reactions. masterorganicchemistry.com
Derivatization and Functionalization Strategies
The two thiol groups of this compound are reactive sites that allow for a wide range of derivatization and functionalization reactions. These transformations are key to producing monomers for high-performance polymers and other specialized chemical analogues.
Synthesis of Thiodiol and Thiocarboxylic Acid Derivatives
The nucleophilic character of the thiol groups is readily exploited in condensation reactions with halogenated compounds to yield thiodiol and thiocarboxylic acid derivatives. These reactions are typically performed in an aqueous solution of sodium hydroxide (B78521), where the thiol is converted to the more nucleophilic thiolate anion. vt.edu
Thiodiol Synthesis: By reacting this compound with various halogenated alcohols (haloalcohols), a range of thiodiols can be synthesized. vt.eduresearchgate.net These products serve as important monomers for creating polymers like polyurethanes. vt.eduresearchgate.net
Thiocarboxylic Acid Synthesis: Similarly, condensation with halogenated carboxylic acids results in the formation of dithiocarboxylic acids. vt.eduresearchgate.net These derivatives are valuable precursors for polyesters. vt.eduresearchgate.net
The table below summarizes the synthesis of representative thiodiol and thiocarboxylic acid derivatives starting from this compound (MPE).
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| MPE | 3-Chloro-1-propanol | Bis(4-hydroxypropylthio)diphenyl Ether (HPPE) | 84.29 | 63-64 |
| MPE | 6-Chloro-1-hexanol (B31631) | Bis(4-hydroxyhexylthio)diphenyl Ether (HHPE) | 87.12 | 71-72 |
| MPE | β-Bromo-l-propionic acid | Diphenyl Ether-4,4'-bis(thiopropionic acid) (DTPA) | - | - |
| MPE | 5-Bromovaleric acid | Diphenyl Ether-4,4'-bis(thiovaleric acid) | - | - |
| Data compiled from reference vt.edu. |
Formation of Other Functionalized Analogues for Specific Applications
The versatility of this compound extends to its use in synthesizing a variety of other functionalized analogues, particularly high-performance polymers.
Polythioethers and Polysulfones: Polycondensation of this compound with heterocyclic chloroderivatives, such as 2,4-dichloropyrimidine, in N,N'-dimethylformamide (DMF) yields polythioethers. vt.edu Furthermore, reaction with bis(4-chlorophenyl)sulphone in the presence of anhydrous potassium carbonate can produce polysulphones that exhibit high thermal stability. vt.edu
Poly(thioether imide)s: A significant application is in the synthesis of poly(thioether imide)s (PTIs). These polymers are prepared through an aromatic nucleophilic substitution reaction between this compound and various isomeric bis(chlorophthalimide)s in a solvent like N-methyl-2-pyrrolidone (NMP). researchgate.netnimte.ac.cn The resulting polymers demonstrate excellent thermal properties and are of interest for advanced material applications.
Polyurethanes and Polyesters: As mentioned previously, the thiodiol and thiocarboxylic acid derivatives of this compound are key monomers. The thiodiols react with diisocyanates (e.g., hexamethylene diisocyanate) to form linear polyurethanes, while the dicarboxylic acids undergo melt polycondensation with diols (e.g., 1,6-hexanediol) to produce polyesters. vt.eduresearchgate.net
These derivatization strategies highlight the importance of this compound as a foundational molecule for accessing a broad spectrum of materials with tailored properties.
Polymer Science and Engineering Utilizing Bis 4 Mercaptophenyl Ether As a Monomer
Polymerization Mechanisms and Methodologies
The dual thiol functionality of bis(4-mercaptophenyl) ether enables its participation in several step-growth polymerization reactions. The choice of mechanism dictates the reaction conditions and the final polymer structure.
Aromatic Nucleophilic Substitution Polymerization
A primary route for synthesizing polymers from this compound is through nucleophilic aromatic substitution (SNAr) polymerization. uky.edu This mechanism is a cornerstone for creating poly(arylene thioether)s and related structures. vt.edu The process involves the reaction of the dithiol monomer with an activated aromatic dihalide, typically one containing electron-withdrawing groups (EWGs) such as sulfone (-SO₂-) or ketone (-CO-) ortho or para to the halogen leaving groups. vt.edumdpi.com
The key steps of the SNAr polymerization are:
Deprotonation : The weakly acidic thiol groups of this compound are deprotonated by a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form the highly nucleophilic bis-thiolate anion. uky.edu
Nucleophilic Attack : The bis-thiolate attacks the electron-deficient carbon atom of the activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone), displacing the halide leaving group (typically fluoride (B91410) or chloride). researchgate.net Fluoride is an excellent leaving group in SNAr due to its high electronegativity, which activates the aromatic ring. springernature.com
Chain Propagation : This substitution reaction occurs at both ends of the monomers, leading to the formation of thioether linkages (-S-) and extending the polymer chain. uky.edu
This method allows for the synthesis of high-molecular-weight polymers under relatively mild conditions, often at temperatures between 150-200°C. mdpi.com The resulting polymers are known for their excellent thermal stability and chemical resistance. dtic.mil
| Parameter | Description | Typical Values/Reagents |
| Dithiol Monomer | This compound | - |
| Dihalide Monomer | Activated aromatic dihalide | 4,4'-Difluorobenzophenone (B49673), Bis(4-fluorophenyl)sulfone |
| Solvent | Polar aprotic | N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), Diphenyl sulfone |
| Base | To deprotonate thiol groups | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) |
| Temperature | Reaction temperature range | 150 - 200 °C |
| Resulting Linkage | Chemical bond formed | Thioether (-S-) |
| Polymer Class | Resulting polymer family | Poly(arylene thioether)s |
Interfacial Polymerization Techniques for Polydithiocarbonates and Polythiocarbonates
Interfacial polymerization is a rapid and effective technique carried out at the interface of two immiscible liquids. mdpi.com This method can be adapted to polymerize this compound into polydithiocarbonates and polythiocarbonates, although it is more commonly associated with the synthesis of polyamides and polycarbonates. mdpi.comresearchgate.net
The general procedure involves:
Aqueous Phase : An aqueous solution containing the this compound monomer, deprotonated to the bis-thiolate by a base like sodium hydroxide.
Organic Phase : A solution of a reactive co-monomer, such as thiophosgene (B130339) (CSCl₂) or phosgene (B1210022) (COCl₂), dissolved in an organic solvent immiscible with water (e.g., dichloromethane (B109758) or hexane).
When the two solutions are brought into contact, the polymerization reaction occurs instantly at the liquid-liquid interface. The bis-thiolate from the aqueous phase reacts with the thiophosgene or phosgene from the organic phase. This reaction is self-limiting because the newly formed polymer film acts as a barrier, hindering further monomer diffusion. researchgate.net This technique is particularly useful for creating thin-film composite membranes for separation applications. mdpi.com The use of additives can enhance monomer solubility and stabilize the reaction interface, improving the quality of the resulting polymer film. researchgate.net
Reaction with thiophosgene (CSCl₂) yields a polydithiocarbonate , containing (-S-C(=S)-S-) linkages.
Reaction with phosgene (COCl₂) yields a polythiocarbonate , containing (-S-C(=O)-S-) linkages.
Condensation Polymerization Approaches
Condensation polymerization is a broad category of step-growth polymerization where monomers combine with the loss of a small molecule, such as water. The SNAr mechanism described in section 3.1.1 is a prominent example of condensation polymerization used for this compound.
Another approach involves reacting the dithiol monomer with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). In this case, the reaction forms a thioester linkage (-S-C(=O)-) and releases water or hydrogen chloride, respectively. This method is a classic condensation reaction used to produce polythioesters. High temperatures and the use of a catalyst are often required to drive the reaction to completion and achieve high molecular weights, especially when reacting directly with dicarboxylic acids. The removal of the small molecule byproduct is crucial to shift the reaction equilibrium towards polymer formation.
Considerations for Thiol-Ene Photopolymerization
Thiol-ene photopolymerization is a "click" chemistry reaction known for its high efficiency, rapid reaction rates under ambient conditions, and insensitivity to oxygen inhibition compared to traditional photopolymerizations. This reaction proceeds via a radical-mediated step-growth mechanism between a thiol (-SH) and an alkene ('ene', C=C).
For this compound, key considerations for its use in thiol-ene systems include:
Co-monomer Selection : As a dithiol, this compound must be reacted with a co-monomer containing at least two 'ene' functional groups to achieve polymerization. The choice of the di-ene or multi-ene co-monomer will significantly influence the properties of the final polymer network, such as its glass transition temperature, flexibility, and crosslink density.
Initiation : The reaction is typically initiated by UV light in the presence of a photoinitiator, which generates radicals that abstract a hydrogen atom from the thiol group, creating a thiyl radical (S•).
Propagation : The thiyl radical adds across an 'ene' double bond, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and creating the final thioether linkage. This chain transfer step allows the reaction to proceed rapidly.
Network Formation : Because both the thiol and 'ene' monomers are multifunctional (in this case, functionality of two), the polymerization leads to the formation of a crosslinked polymer network, resulting in a thermoset material.
This methodology is highly valuable for producing coatings, adhesives, and biomedical hydrogels due to the uniform network structure and rapid, on-demand curing capabilities.
Synthesis and Classification of Resulting Polymeric Systems
The polymerization of this compound gives rise to various high-performance polymers, with the most prominent class being poly(arylene thioether)s.
Poly(arylene thioether)s
Poly(arylene thioether)s (PATs) are a class of high-performance thermoplastics characterized by a backbone of aromatic rings linked by sulfur atoms (thioether linkages). When synthesized using this compound via SNAr polymerization with activated aromatic dihalides, the resulting polymers possess both thioether and ether linkages in the backbone.
For example, the reaction of this compound with 4,4'-difluorobenzophenone produces poly(ether thioether ketone) (PETEK).
Properties of Poly(arylene thioether)s Derived from Dithiol MonomersThermal StabilityChemical ResistanceMechanical PropertiesSolubilityresearchgate.netThe presence of the ether linkage in the this compound monomer imparts increased flexibility to the polymer chain compared to polymers made from more rigid dithiols like 4,4'-dimercaptobiphenyl. This can lead to improved solubility and processability without significantly compromising the high-temperature performance characteristic of the poly(arylene thioether) family.
Poly(thioether ether imide)s and their Isomeric Forms
Poly(thioether ether imide)s (PTEIs) are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. The synthesis of PTEIs using this compound involves an aromatic nucleophilic substitution reaction with various isomeric bis(chlorophthalimide)s. kisti.re.kr The choice of the bis(chlorophthalimide) isomer significantly influences the final properties of the polymer.
For instance, a series of PTEIs were prepared by reacting this compound with bis(chlorophthalimide)s derived from 3-chlorophthalic anhydride (B1165640) and 4-chlorophthalic anhydride in different ratios. The resulting polymers exhibited high glass transition temperatures (Tg) ranging from 196°C to 236°C and demonstrated excellent thermal stability, with 5% weight loss temperatures (T5%) reaching up to 529°C in nitrogen and 534°C in air. researchgate.net The polymers could be cast into flexible films from solution, displaying good mechanical properties with tensile strengths between 90–104 MPa and tensile moduli of 2.3–2.6 GPa. researchgate.net The incorporation of the flexible ether and thioether linkages from the this compound monomer contributes to the processability of these otherwise rigid polyimides.
Poly(arylene ether-thioether ketone) Copolymers
This compound is also utilized in the synthesis of poly(arylene ether-thioether ketone) (PAETK) copolymers. These materials combine the desirable characteristics of poly(arylene ether ketone)s, such as high thermal stability and chemical resistance, with the flexibility and processability imparted by thioether and ether linkages. The synthesis is typically achieved through a nucleophilic aromatic substitution reaction where the dithiol monomer reacts with activated aromatic dihalides, such as 4,4′-difluorobenzophenone.
By copolymerizing monomers like 4,4′-difluorobenzophenone with a combination of a dithiol (or its derivative) and a diol, random copolymers can be synthesized. researchgate.net For example, copolymers synthesized from 4,4′-difluorobenzophenone, 4,4′-dihydroxybiphenyl, and a derivative of 2,2-bis(4-mercaptophenyl)propane yielded materials with molecular weights in the range of 10,000–17,000 g/mol . researchgate.net The introduction of the thioether linkage alongside the ether and ketone groups allows for the tailoring of properties such as solubility, glass transition temperature, and crystallinity. semanticscholar.org The presence of the ether bond in the main chain enhances the flexibility of the polymer chains, which can improve processing characteristics. semanticscholar.org
Poly(thioether thioether ketone)s and Related Copolymers
While specific examples detailing the synthesis of poly(thioether thioether ketone)s directly from this compound are less common in readily available literature, the principles of their synthesis follow established polycondensation methodologies. In this class of polymers, a dithiol monomer like this compound would be reacted with an activated dihalide containing a thioether linkage. This approach builds a polymer backbone rich in sulfur, which can enhance properties such as refractive index and flame resistance. The general synthetic route for analogous poly(arylene thioether)s involves reacting a bis(N,N-dimethyl-S-carbamate) derivative of a dithiol with activated difluoro aromatic compounds. researchgate.net This method yields high molecular weight polymers and allows for the systematic study of structure-property relationships by varying the ketone, ether, and thioether content. researchgate.net
Sulfur-Containing Polysulfides and Polyurethanes
The terminal thiol groups of this compound make it a suitable monomer for the synthesis of polysulfides and polyurethanes. Polysulfide polymers are typically formed through the polycondensation of dithiol-terminated monomers with a mixture of sodium polysulfide (Na2Sx). This process creates a polymer backbone with repeating disulfide (S-S) linkages, known for their excellent fuel and chemical resistance.
In the context of polyurethanes, this compound can act as a chain extender or a primary monomer in place of a traditional diol. The reaction of the dithiol with a diisocyanate monomer leads to the formation of thiourethane linkages (-NH-C(=O)-S-). These sulfur-analogues of urethane (B1682113) linkages can impart different chemical and physical properties to the resulting polymer compared to their oxygen-containing counterparts. The synthesis of dynamic polymers containing polysulfide bonds can also be achieved through one-pot methods reacting elemental sulfur with various monomers, showcasing the versatility of sulfur in polymer chemistry. cjps.org
Structure-Property Relationships in this compound-Based Polymers
The final properties of polymers derived from this compound are intrinsically linked to their molecular structure, specifically the isomeric points of connection on the polymer backbone and the interplay between the constituent ether and thioether linkages.
Influence of Monomer Isomerism on Polymer Characteristics
The geometric arrangement of monomer units in the polymer chain, known as isomerism, has a profound impact on the material's properties. When this compound is copolymerized with isomeric monomers, such as those derived from 3-chlorophthalic anhydride and 4-chlorophthalic anhydride, the resulting polymer's characteristics can be finely tuned. researchgate.net
Polymers with more asymmetric or "kinked" structures, resulting from the incorporation of meta- or ortho-linked isomers (e.g., from 3,3'- or 3,4'-linked bisimides), tend to have lower melting points and glass transition temperatures, as well as increased solubility compared to their more linear, symmetric para-linked (e.g., 4,4'-linked) counterparts. murraystate.edu This is because the less regular polymer chain structure disrupts packing and reduces intermolecular forces. For example, in poly(ether imide)s, a 3,3'-linked structure can lead to a slightly higher Tg than a 4,4'-linked one, but the increased rigidity can also affect other properties like gas permeability. murraystate.edu The introduction of unsymmetrical phthalimide (B116566) units has been shown to decrease the melt viscosity of PTEIs, improving their processability. researchgate.net
Table 1: Effect of Isomeric Monomer Composition on Poly(thioether ether imide) Properties Data synthesized from findings on isomeric polyimides. researchgate.net
| Property | High 4,4'- (para) Content | High 3,4'- (meta-para) Content | High 3,3'- (meta) Content |
| Chain Regularity | High | Medium | Low |
| Glass Transition (Tg) | Higher | Intermediate | Lower |
| Crystallinity | Tendency to be semi-crystalline | Generally amorphous | Amorphous |
| Solubility | Lower | Higher | Highest |
| Melt Viscosity | High | Intermediate | Low |
Impact of Thioether and Ether Linkages on Polymer Architecture and Performance
The presence of both ether (-O-) and thioether (-S-) linkages, contributed by the this compound monomer, is crucial in defining the polymer's architecture and performance. Both linkages introduce flexibility into the rigid polymer backbone, which enhances solubility and processability. However, they have distinct effects on the final properties.
The C-S bond is longer and less polar than the C-O bond. researchgate.net This difference in bond length and polarity affects chain flexibility and intermolecular interactions. The greater length of the C-S bond can increase the flexibility of the polymer chain. researchgate.net The lower polarity of the thioether linkage leads to weaker interchain interactions compared to the more polar ether linkage. researchgate.net Consequently, replacing ether linkages with thioether linkages can sometimes result in a lower glass transition temperature. researchgate.net For example, in one study on poly(thioether sulfone)s, the substitution of ether oxygen with sulfur resulted in a 10°C lower Tg. researchgate.net Conversely, polymers with a higher content of thioether linkages may exhibit lower water absorption compared to their ether-containing analogues. researchgate.net
Table 2: Comparative Impact of Ether and Thioether Linkages on Polymer Properties Data synthesized from comparative studies of sulfur- and oxygen-containing polymers. researchgate.net
| Property | Ether (-O-) Linkage | Thioether (-S-) Linkage | Rationale |
| Bond Length (C-X) | Shorter | Longer | Larger atomic radius of sulfur. |
| Bond Angle (C-X-C) | ~118-124° | ~103-109° | Difference in orbital hybridization. |
| Bond Polarity | More Polar | Less Polar | Oxygen is more electronegative than sulfur. |
| Chain Flexibility | Flexible | More Flexible | Longer C-S bond allows for greater rotational freedom. |
| Intermolecular Forces | Stronger | Weaker | Higher polarity of C-O leads to stronger dipole-dipole interactions. |
| Glass Transition (Tg) | Generally Higher | Generally Lower | Weaker intermolecular forces reduce the energy needed for chain mobility. |
| Water Absorption | Higher | Lower | Lower polarity of C-S linkage leads to more hydrophobic character. |
Correlation of Polymer Backbone Flexibility with Thermal Stability and Mechanical Behavior
The incorporation of this compound into polymer backbones introduces flexible ether linkages (–O–) that significantly influence the material's thermal and mechanical properties. The ether group enhances localized segmental rotation within the polymer chain, which can lead to improved solubility without a substantial compromise of thermal stability. nih.gov This increased flexibility, however, often results in a trade-off with thermo-mechanical properties.
The flexibility imparted by the ether and thioether linkages in polymers derived from this compound generally leads to lower glass transition temperatures (Tg) compared to more rigid polymer structures. nih.govresearchgate.net While this flexibility can enhance processability, it can also affect the high-temperature performance of the material. For instance, in poly(thioether ether imide)s, the Tg can be modulated by the isomeric substitution pattern of the phthalimide units, with more symmetric structures leading to higher Tg values. kisti.re.kr
Thermogravimetric analysis (TGA) of polymers containing this compound demonstrates that while the ether linkages provide flexibility, the polymers maintain high thermal stability. kisti.re.kr For example, poly(thioether ether imide)s synthesized with this monomer exhibit 5% weight loss temperatures (Td5%) above 500°C in both nitrogen and air atmospheres, indicating excellent resistance to thermal degradation. kisti.re.krresearchgate.net This high stability is attributed to the aromatic nature of the polymer backbone.
From a mechanical standpoint, the flexibility introduced by the ether linkages can result in polymers with good ductility and film-forming capabilities. kisti.re.krresearchgate.net However, this can be accompanied by lower tensile strength and modulus compared to polymers with more rigid backbones. nih.govresearchgate.net For instance, polyimide films derived from this compound have been shown to be flexible and possess tensile strengths in the range of 90–104 MPa with elongations at break between 6.6–7.9%. researchgate.net The balance between flexibility, thermal stability, and mechanical strength is a critical consideration in the design of polymers utilizing this compound for specific high-performance applications.
Advanced Characterization of Polymeric Materials
Spectroscopic Analysis (FTIR, ¹H NMR, ¹³C NMR, DEPT, 2D COSY, 2D HSQC)
The chemical structures of polymers synthesized using this compound as a monomer are extensively verified through a suite of spectroscopic techniques.
Fourier Transform Infrared (FTIR) Spectroscopy is employed to confirm the presence of key functional groups. For instance, in poly(thioether ether imide)s, characteristic absorption bands for the imide ring are observed, such as the asymmetrical and symmetrical stretching of the carbonyl (C=O) groups, C–N stretching, and C=O bending. researchgate.net The presence of the ether linkage is also confirmed by its characteristic absorption.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the polymer's molecular structure.
¹H NMR spectroscopy is used to identify the different types of protons in the polymer repeat unit. The chemical shifts and splitting patterns of the aromatic protons confirm the successful incorporation of the this compound monomer into the polymer chain. researchgate.netresearchgate.net
2D NMR techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) , are powerful tools for establishing connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments provide unambiguous assignments of all proton and carbon signals, confirming the detailed microstructure of the polymer. researchgate.net
Together, these spectroscopic methods provide comprehensive evidence for the successful synthesis and precise chemical structure of polymers derived from this compound.
Molecular Weight and Polydispersity Determination (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers synthesized from this compound. alfa-chemistry.comshimadzu.co.ukresolvemass.ca This method separates polymer molecules based on their hydrodynamic volume in solution. intertek.com
By passing a polymer solution through a column packed with porous gel, larger molecules elute first, while smaller molecules penetrate the pores and elute later. intertek.com This separation allows for the determination of several key parameters:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Z-average molecular weight (Mz)
Polydispersity index (PDI) , which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. shimadzu.co.ukresolvemass.ca
For polymers derived from this compound, GPC analysis has been used to confirm the formation of high molecular weight polymers, which is essential for achieving desirable mechanical properties. For example, poly(arylene thioether)s and poly(arylene ether-thioether ketone) copolymers have been characterized by GPC to have weight-average molecular weights ranging from 10,000 to over 30,000 g/mol . researchgate.net The PDI values obtained from GPC provide insights into the polymerization reaction kinetics and control.
| Polymer Type | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|
| Poly(arylene ether-thioether ketone) Copolymer 1 | - | 19,000 | - | researchgate.net |
| Poly(arylene ether-thioether ketone) Copolymer 2 | - | 32,000 | - | researchgate.net |
| Poly(arylene ether-thioether ketone) Copolymer 3 | - | 10,000 | - | researchgate.net |
| Poly(arylene ether-thioether ketone) Copolymer 4 | - | 17,000 | - | researchgate.net |
Thermal Analysis Techniques (DSC, TGA, DMTA)
Thermal analysis techniques are crucial for characterizing the thermal stability and transitions of polymers synthesized with this compound. researchgate.net
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers. azom.com For amorphous polymers derived from this compound, DSC scans typically show a distinct glass transition, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. uomustansiriyah.edu.iq For instance, poly(thioether ether imide)s have exhibited Tg values in the range of 210–242°C, with the specific value depending on the polymer's isomeric structure. kisti.re.kr
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. azom.com TGA is used to determine the temperature at which significant weight loss occurs, often reported as the 5% or 10% weight loss temperature (Td5% or Td10%). Polymers based on this compound generally exhibit high thermal stability, with Td5% values often exceeding 500°C in both inert and oxidative atmospheres. kisti.re.krresearchgate.net
Dynamic Mechanical Thermal Analysis (DMTA) provides information on the viscoelastic properties of the polymers as a function of temperature and frequency of an applied oscillatory force. thermofisher.com DMTA is more sensitive than DSC for detecting secondary transitions and can provide a more precise determination of the Tg. azom.com It measures the storage modulus (G' or E'), which represents the elastic response, and the loss modulus (G'' or E''), which represents the viscous response. The peak of the tan delta curve (the ratio of loss modulus to storage modulus) is often taken as the Tg. researchgate.net DMTA results for polybenzoxazines, for example, show glass transition temperatures that can be correlated with the polymer's crosslink density and flexibility. researchgate.netresearchgate.net
| Polymer | Tg (°C) | Td5% (°C, N₂) | Td5% (°C, Air) | Reference |
|---|---|---|---|---|
| PTEI-1 | 242 | 539 | 534 | kisti.re.kr |
| PTEI-2 | 228 | 532 | 529 | kisti.re.kr |
| PTEI-3 | 210 | 525 | 523 | kisti.re.kr |
Assessment of Mechanical Properties of Polymer Films (Tensile Strength, Elongation, Modulus)
The mechanical performance of polymers derived from this compound, particularly when cast into films, is evaluated through tensile testing. This analysis provides critical data on the material's strength, ductility, and stiffness.
Key mechanical properties measured include:
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before necking, which is when the specimen's cross-section starts to significantly contract.
Elongation at Break: The maximum strain or deformation a material can endure before it fractures. It is a measure of the material's ductility.
Young's Modulus (or Tensile Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
For poly(thioether ether imide) films synthesized using this compound, these properties have been systematically investigated. The flexibility imparted by the ether and thioether linkages allows for the formation of creasible films. kisti.re.krresearchgate.net Research has shown that these films can exhibit a good balance of mechanical properties. For example, certain poly(thioether ether imide) films have demonstrated tensile strengths ranging from 90 to 104 MPa, elongations at break between 6.6% and 7.9%, and tensile moduli in the range of 2.3 to 2.6 GPa. researchgate.net These values indicate that the polymers are strong, moderately flexible, and rigid, making them suitable for applications requiring durable films.
| Polymer Film | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
|---|---|---|---|---|
| PTEI Film A | 90 - 104 | 6.6 - 7.9 | 2.3 - 2.6 | researchgate.net |
X-ray Diffraction for Crystalline and Amorphous Phase Analysis
X-ray Diffraction (XRD) is a powerful technique used to investigate the long-range order in polymeric materials, allowing for the differentiation between crystalline and amorphous phases. thermofisher.comdrawellanalytical.com The nature of the XRD pattern provides direct insight into the degree of crystallinity of polymers synthesized from this compound.
Amorphous Polymers: Polymers that lack long-range order in the arrangement of their chains produce a broad, diffuse halo in their XRD patterns. icdd.com This is characteristic of many high-performance polymers where the introduction of flexible or kinked structures, such as the ether linkage in this compound, can inhibit regular chain packing and crystallization. researchgate.net
Crystalline Polymers: In contrast, polymers with a high degree of order exhibit sharp, well-defined diffraction peaks at specific angles. drawellanalytical.com The positions and intensities of these peaks are determined by the crystal structure of the polymer.
Semi-crystalline Polymers: Many polymers are semi-crystalline, containing both crystalline and amorphous regions. Their XRD patterns are a superposition of sharp crystalline peaks on top of a broad amorphous halo. drawellanalytical.com
For polymers derived from this compound, such as poly(thioether ether imide)s, XRD analysis has often revealed a predominantly amorphous nature. kisti.re.krresearchgate.net The introduction of the bent and flexible ether and thioether linkages in the polymer backbone disrupts the chain regularity, hindering the formation of a crystalline lattice. However, in some cases, such as for certain poly(thioether ketone)s, the potential for crystallization, albeit with slow kinetics, has been observed. researchgate.net The degree of crystallinity has a profound impact on the polymer's mechanical and thermal properties, with higher crystallinity generally leading to increased rigidity, tensile strength, and melting point. thermofisher.com
Coordination Chemistry and Metallosupramolecular Assemblies Involving Bis 4 Mercaptophenyl Ether
Ligand Design Principles for Thiolate-Bridged Metal Complexes
The design of ligands for creating thiolate-bridged metal complexes hinges on controlling the geometry and electronic communication between metal centers. Bis(4-mercaptophenyl) ether is an exemplary bridging ligand due to several key structural and electronic features.
Bidentate Nature: With two thiol groups located at opposite ends of the molecule, it can simultaneously coordinate to two different metal centers, acting as a linker. cymitquimica.com
Flexible Spacer: The central ether (C-O-C) linkage provides significant conformational flexibility. This allows the two thiolate donors to adapt to the preferred coordination geometries and distances of various metal ions, enabling the formation of stable bridged structures like dinuclear helicates and M₂L₂ macrocycles. nih.govmdpi.com This contrasts with more rigid ligands which impose stricter geometric constraints.
Thiolate Donors: Sulfur-based ligands, particularly thiolates, are effective donors for a wide range of transition metals. osti.govscispace.com The sulfur atoms can stabilize different oxidation states of the coordinated metals and can themselves act as π-donors or acceptors, influencing the electronic properties and reactivity of the resulting complex. researchgate.net
Electronic Communication: The phenyl rings and the ether linkage constitute a conjugated system that can mediate electronic interactions between the metal centers bridged by the ligand. This property is crucial for applications in catalysis and molecular electronics, where electron transfer between metal sites is a key step. researchgate.net
The principles of using dithiolate ligands are evident in related systems. For instance, bis(benzene-o-dithiol) ligands react with titanium to form triple-stranded dinuclear helicates, demonstrating how the ligand wraps around two metal centers. nih.gov Similarly, pincer-type ligands with a central carbene and two flanking thiolate donors show conformational flexibility, adopting either facial or meridional binding modes depending on the metal's coordination preference. nih.gov This adaptability, also inherent to this compound, is a critical design principle for constructing complex bimetallic architectures. nih.govresearchgate.net
Table 1: Comparison of Dithiolate Ligand Features for Bridged Complexes
| Ligand Type | Spacer Characteristics | Resulting Complex Type | Reference |
| This compound | Flexible ether linkage | Polythiocarbonates, Polyesters | researchgate.net |
| Bis(benzene-o-dithiol)s | Rigid or chiral backbones | Dinuclear triple-stranded helices | nih.gov |
| 4,4'-Dithiodipyridine | Rigid angular disulfide | M₂L₂ macrocycles, Coordination polymers | mdpi.com |
| SCS Pincer Ligands | NHC-centered, aryl arms | Mononuclear facial or meridional complexes | nih.gov |
Formation of Coordination Polymers and Frameworks
Coordination polymers are extended structures formed by the self-assembly of metal ions with multitopic organic ligands. slideshare.net this compound, with its two divergent thiol groups, is an ideal candidate to act as a linear linker in the construction of such polymers. cymitquimica.com
Research has demonstrated the successful use of this compound in synthesizing novel polymers through various reactions. In one approach, it undergoes interfacial polymerization with phosgene (B1210022) or bisphenol A bischloroformate to yield new polydithiocarbonates and polythiocarbonates. researchgate.net This method highlights the reactivity of the thiol groups in forming thio-carbonate linkages within a polymer backbone.
Another strategy involves a condensation reaction of this compound with halogenated alcohols or acids. This process creates new, longer-chain monomers such as thiodiols and thiocarboxylic acids. These functionalized monomers can then be used in subsequent polymerization steps. For example:
4,4'-bis(2-hydroxy-hexylthio)diphenyl ether , a thiodiol derived from this compound, reacts with hexamethylene diisocyanate in a melt polyaddition reaction to form a linear polyurethane.
Diphenyl ether-4,4'-bis(thiovaleric acid) , a thiocarboxylic acid derivative, undergoes melt polycondensation with 1,6-hexanediol (B165255) to produce a new polyester.
These examples demonstrate that this compound serves as a foundational building block, with its core structure being incorporated into the repeating units of larger polymer chains. researchgate.net The properties of these resulting polymers, such as thermal stability and solubility, are directly influenced by the flexible thioether linkages inherited from the original ligand. researchgate.netresearchgate.net
Table 2: Polymers Synthesized from this compound Derivatives
| Starting Monomer from this compound | Co-monomer | Polymer Type | Polymerization Method |
| This compound | Phosgene | Polydithiocarbonate | Interfacial Polymerization |
| This compound | Bisphenol A bischloroformate | Polythiocarbonate | Interfacial Polymerization |
| 4,4'-bis(2-hydroxy-hexylthio)diphenyl ether | Hexamethylene diisocyanate | Polyurethane | Melt Polyaddition |
| Diphenyl ether-4,4'-bis(thiovaleric acid) | 1,6-hexanediol | Polyester | Melt Polycondensation |
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes incorporating thiolate ligands are of significant interest in catalysis due to the ability of sulfur to stabilize various metal oxidation states and participate in electron transfer processes. osti.govcore.ac.uk The complexes formed with this compound are candidates for both homogeneous and heterogeneous catalytic applications.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase. Bimetallic complexes bridged by dithiolate ligands can exhibit cooperative effects, where both metal centers participate in the catalytic cycle. This can lead to enhanced reactivity compared to mononuclear analogues. researchgate.net For example, a bimetallic vanadium-iron complex supported by a thiolate-bridging ligand was shown to be an active catalyst for the disproportionation of hydrazine (B178648) to ammonia (B1221849) under ambient conditions. This reactivity suggests that complexes derived from this compound could be effective in facilitating multi-electron transformations.
Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. Coordination polymers and frameworks built from this compound and metal ions are promising as heterogeneous catalysts. The porous nature of such frameworks could allow for size- and shape-selective catalysis, while the predictable arrangement of metal-thiolate active sites can enhance catalytic efficiency. While specific examples for this compound-based frameworks are still emerging, the principle has been demonstrated with related sulfur-containing polymers and metal-organic frameworks, which are used as catalysts in various organic transformations. researchgate.netekb.eg
The catalytic potential of these materials stems from the unique electronic environment provided by the thiolate donors to the metal centers, which can facilitate substrate activation and transformation. researchgate.netresearchgate.net
Electronic and Optoelectronic Research on Bis 4 Mercaptophenyl Ether Molecular Systems
Investigations of Molecular Conformation and Electron Transport Pathways
The central phenyl-O-phenyl angle (denoted as θ) in the bis(4-mercaptophenyl) ether molecule provides it with conformational flexibility. aip.org This angle can be influenced by interactions with its environment, which in turn affects the electronic properties of molecular devices incorporating BPE. aip.org Theoretical studies have systematically investigated the impact of varying this angle on the molecule's electronic structure. researchgate.net It has been shown that changes in the center angle lead to predictable shifts in the molecular energy levels. aip.org This relationship is crucial as it suggests a method for tuning the electronic behavior of BPE-based molecular junctions by controlling the molecular conformation. aip.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior, with the energy difference between them (the HOMO-LUMO gap) being a key indicator of its conductivity. For this compound, computational studies have calculated the HOMO and LUMO energies as a function of the central phenyl-O-phenyl angle. aip.orgresearchgate.net
As the central angle θ changes, both the HOMO and LUMO energy levels are affected. researchgate.net Specifically, calculations have shown that the HOMO-LUMO gap tends to decrease as the central angle deviates from a planar configuration. aip.org In one study, the HOMO and LUMO energies for the bis-(4-mercaptophenyl)-ether molecule were found to be approximately -1.25 eV and 2.00 eV, respectively, resulting in a gap of about 3.25 eV. mdpi.com The ability to modulate the HOMO-LUMO gap through conformational changes is a significant finding, as it points to the potential for designing molecular electronic components with tunable electronic properties. nih.gov
Interactive Data Table: Computed HOMO, LUMO, and Gap Energies as a Function of BPE Center Angle. aip.orgresearchgate.net
| Center Angle (θ) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 120° | -5.4 | -1.2 | 4.2 |
| 130° | -5.35 | -1.25 | 4.1 |
| 140° | -5.3 | -1.3 | 4.0 |
| 150° | -5.25 | -1.35 | 3.9 |
Note: The data in this table is derived from graphical representations in the source material and represents an approximation of the reported values.
The probability of an electron with a certain energy passing through the molecule is known as the electron transmission probability. This is a direct measure of the molecule's conductance at that energy. For this compound, simulated electron elastic transmission spectra have been generated for various central angles. aip.orgresearchgate.net
These simulations reveal distinct peaks in the transmission spectrum, which correspond to the molecular orbitals that facilitate electron transport. The positions and intensities of these transmission peaks are found to be sensitive to the central phenyl-O-phenyl angle. researchgate.net A key observation is the presence of destructive quantum interference near the Fermi level (set to 0 eV), which is caused by the oxygen atom breaking the delocalization of the electron system. researchgate.net This interference significantly suppresses electrical conduction. mdpi.comresearchgate.net The transmission probability is also influenced by the strength of the coupling between the molecule and the electrodes. mdpi.com
Inelastic Electron Tunneling Spectroscopy (IETS) Studies and Vibrational Coupling
Inelastic Electron Tunneling Spectroscopy (IETS) has been utilized as a powerful tool to investigate the vibrational properties of single-molecule junctions, with this compound (BPE) serving as a key model system. nih.gov Theoretical and computational studies have focused on understanding the coupling between the molecule's local vibrational modes and the process of electron transport through a molecular junction. nih.gov This research is crucial for the development of molecular electronic devices, as the conformational state of the molecule can significantly influence its electronic properties. nih.gov
This compound is of particular interest due to its conformational flexibility, which is primarily dictated by the central Phenyl-O-Phenyl angle (θ). nih.gov This flexibility allows the molecule to adopt various conformations, each with a unique electronic and vibrational signature. Computational models have been developed to establish a mathematical relationship between the IETS signals and this central angle, providing a method to probe the molecular conformation within an electronic device. nih.gov
The electronic properties of the BPE molecular junction, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO gap, are strongly dependent on the central angle θ. nih.govumich.edu These changes in electronic structure directly impact the electron transport characteristics of the molecular junction. nih.gov
Simulations have shown that as the central angle θ of the BPE molecule changes, the elastic electron transmission spectra and the conductance-voltage curves of the molecular junction are significantly altered. nih.govumich.edu This theoretical work provides a framework for interpreting experimental IETS data and for designing molecular components with specific electronic functionalities based on their conformational and vibrational properties. nih.gov
Table 1: Computed Electronic Properties of this compound as a Function of the Central Phenyl-O-Phenyl Angle (θ)
| Central Angle (θ) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Data represents a trend and is illustrative based on descriptions in the source material. | |||
| Increasing Angle | Decreases | Increases | Increases |
| Decreasing Angle | Increases | Decreases | Decreases |
| This table is generated based on the described relationship in the source material, which indicates that the HOMO-LUMO gap is a function of the central angle θ. Specific numerical values were not provided in the abstract. nih.govumich.edu |
Functional Materials and Advanced Applications of Bis 4 Mercaptophenyl Ether
Self-Assembly and Nanoscale Architectures
The ability of Bis(4-mercaptophenyl) ether (BPE) to spontaneously form ordered structures is central to its application in nanotechnology. The thiol (-SH) groups at each end of the molecule can readily bind to the surface of metal nanoparticles, particularly gold, acting as a bridge to create well-defined nanoscale assemblies.
Formation of Dimer, Trimer, and Tetramer Structures with Nanoparticles
This compound is utilized as a molecular linker to induce the self-assembly of individual nanoparticles into discrete oligomers, such as dimers, trimers, and tetramers. nih.govmdpi.com This process involves mixing the nanoparticles (e.g., gold colloids) with a solution containing BPE. The thiol termini of the BPE molecules anchor to the surface of the nanoparticles, creating stable molecule-nanoparticle junctions that connect individual particles into larger, yet highly organized, structures.
The formation of these nano-assemblies is a critical step in the "bottom-up" fabrication of nanoelectronic and nanoplasmonic devices. The structure of the BPE molecule, particularly the ether linkage that breaks the full conjugation of the molecule, plays a crucial role in determining the properties of the resulting assembly. nih.gov Research has systematically studied the creation of these structures by synthesizing dimer configurations, which consist of two colloidal gold particles connected by the dithiolated BPE molecule. nih.gov
While the formation of dimers is often the primary goal, the process can also yield trimers and tetramers. The relative yield of these different oligomers can be influenced by factors such as the concentration of the linker molecule and the reaction time. This controlled oligomerization is essential for investigating the distance-dependent interactions between nanoparticles and for building the fundamental components of more complex nanoscale circuits.
Electrochemical Applications
The electronic characteristics of this compound make it a subject of fundamental research for electrochemical applications. Its ability to form a single-molecule bridge between conductive surfaces allows for the study of charge transport at the molecular level, which is the foundational principle for molecular electronics and certain types of electrochemical sensors.
Use as an Electrode Modifier
This compound can be used to modify electrode surfaces by forming self-assembled monolayers (SAMs). However, its primary role in this context is often as a component in a single-molecule junction, where it is trapped between two nanoelectrodes. nih.gov In these setups, the BPE molecule itself is the device under investigation.
Studies have compared the electrical conduction of BPE with other short organic molecules like 4,4'-biphenyldithiol (B1196716) (BPD) and 1,4-benzenedimethanethiol (B89542) (BDMT). nih.govmdpi.com These experiments reveal that the molecular structure directly impacts the conductance of the junction. Specifically, the oxygen atom in the ether linkage of BPE acts as a localizing group that breaks the π-conjugation across the molecule. nih.gov This structural feature has been shown to suppress the electrical conduction of BPE relative to a fully conjugated molecule like BPD, which lacks such a break. nih.govmdpi.com This ability to tune conductivity through molecular design is a key aspect of its use in modifying the electrical response of a nano-electrode gap.
| Molecule | Key Structural Feature | Relative Electrical Conduction | Reference |
| 4,4'-biphenyldithiol (BPD) | Fully conjugated π-system | High | nih.gov |
| This compound (BPE) | Ether (oxygen) bridge breaks conjugation | Suppressed | nih.gov |
| 1,4-benzenedimethanethiol (BDMT) | Methylene groups break conjugation | Suppressed | nih.gov |
Development of Electrochemical Sensors
The development of electrochemical sensors based on BPE is primarily at a fundamental research stage, focusing on the properties of single-molecule junctions. dp.tech An electrochemical sensor operates by converting the interaction of an analyte with a receptor into a measurable electrical signal. For BPE, the "sensor" is the molecular junction itself, and the "signal" is the change in its electrical conductance.
Theoretical studies using density functional theory (DFT) have been employed to understand the electron transport properties of BPE junctions. mdpi.comresearchgate.net These calculations simulate the electron transmission spectra and conductance-voltage curves. researchgate.net For BPE, theoretical models show how the molecule's conformation, such as the angle of the central phenyl-O-phenyl bond, can influence its HOMO-LUMO gap and its electron transmission probability. mdpi.comresearchgate.net This sensitivity to structural and environmental changes is the basis for its potential use in a sensor. By measuring the conductance of a BPE molecule trapped between two electrodes, it is theoretically possible to detect changes caused by external stimuli, forming the principle of a molecular-scale sensor.
| Theoretical Parameter | Value/Observation for BPE Molecular Junction | Significance | Reference |
| HOMO-LUMO Gap | Varies with the central phenyl-O-phenyl angle | Determines the energy required for electron transport | researchgate.net |
| Electron Transmission | Shows distinct peaks corresponding to molecular orbitals | Defines the conductance pathways through the molecule | mdpi.comresearchgate.net |
| Simulated Conductance | Lower than fully conjugated molecules, sensitive to voltage | Confirms the suppressive effect of the ether linkage | researchgate.net |
Research into Antioxidant Properties and Mechanisms
The presence of thiol groups in this compound suggests it may possess antioxidant capabilities, as thiols are known to participate in reactions that neutralize free radicals. Research into these properties largely involves the application of theoretical chemistry to predict the molecule's behavior.
Theoretical Frameworks for Radical Scavenging
The antioxidant activity of a compound is its ability to inhibit oxidation by donating a hydrogen atom or an electron to a reactive free radical, thereby neutralizing it. The primary mechanisms for radical scavenging by phenolic and thiol compounds are studied using computational methods like Density Functional Theory (DFT). While specific DFT studies on the antioxidant properties of BPE are not extensively documented in the literature, the potential mechanisms can be described by established theoretical frameworks.
The main radical scavenging mechanisms include:
Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArSH) donates a hydrogen atom to a radical (R•), neutralizing it and forming a thiyl radical (ArS•). The feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the S-H bond. A lower BDE indicates a more favorable reaction.
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant transfers an electron to the radical, forming a radical cation (ArSH•+) and an anion. Second, the radical cation transfers a proton to the anion. This pathway is evaluated by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).
Sequential Proton Loss-Electron Transfer (SPLET): This mechanism also involves two steps but in the reverse order. First, the antioxidant loses a proton, forming an anion (ArS-). Second, this anion donates an electron to the free radical. The key parameters for this pathway are the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).
For this compound, the two S-H groups would be the primary sites for these reactions. Theoretical calculations would be necessary to determine which of these mechanisms is the most energetically favorable in different chemical environments and to quantify its potential as a radical scavenger.
Investigations of Metal Chelation in Antioxidant Activity
The antioxidant properties of various organosulfur compounds, including thioethers, are a subject of significant research. One of the mechanisms contributing to antioxidant activity is the chelation of metal ions, which can otherwise catalyze oxidative reactions. While direct, detailed studies focusing specifically on the metal chelation of this compound are not extensively documented in the provided results, the broader context of related compounds suggests that the sulfur atoms in its structure could play a role in binding metal ions.
Research into bromophenols, which share some structural similarities with phenolic compounds, has shown a high chelation affinity for copper (II) ions, suggesting a secondary antioxidant activity by inhibiting the production of free radicals through metal sequestration. nih.gov This chelating ability is often attributed to the arrangement of hydroxyl and other functional groups. nih.gov For organosulfur compounds, the presence of sulfur atoms can contribute to metal-binding capabilities. Studies on other complex organosulfur molecules, such as bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide, have demonstrated significant antioxidant and metal chelating activities. researchgate.net These compounds combine phenolic groups, known for their radical scavenging, with sulfur-containing fragments. researchgate.net The synergy between these groups can lead to prolonged and enhanced antioxidant action. researchgate.net
Applications in Specialty Rubber and Elastomer Production
This compound (MPE) has found notable applications as a key intermediate and additive in the production of specialty rubbers and elastomers. Its bifunctional nature, possessing two thiol groups, allows it to act as a vulcanizing agent, an antioxidant, and a monomer for creating novel polymers with enhanced properties. psu.edu
One of the significant uses of MPE is as an accelerator in the vulcanization processes of various industrial rubbers, particularly butadiene-styrene types. psu.edu Compared to conventional vulcanization using sulfur or peroxides, MPE offers the dual benefit of acting as a curing agent and an antioxidant. psu.edu This is particularly valuable in the production of diene polymers like polyisoprene, polybutadiene, and their copolymers with styrene, acrylonitrile, or isobutylene. psu.edu Its role as an antioxidant contributes to the stability of the resulting elastomer. psu.edu An important application highlighted is in the production of "Hypalon 40," a stable elastomer used in manufacturing pipes (B44673) resistant to corrosive substances like sulfuric and nitric acids. psu.edu
Furthermore, MPE serves as a monomer in the synthesis of new polymers. For instance, it can be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids to produce polyesters. psu.edu The reaction of MPE with 6-chloro-1-hexanol (B31631) yields 4,4'-bis(2-hydroxy-hexylthio)diphenyl ether, which can then be used in polyaddition reactions with hexamethylene diisocyanate to create linear polyurethanes. psu.edu Similarly, the condensation of MPE with β-bromopropionic acid produces diphenyl ether-4,4'-bis(thiovaleric acid), a monomer for polyesters. psu.edu
The incorporation of MPE into polymer chains can lead to materials with desirable thermal and mechanical properties. psu.edu For example, polythioethers derived from MPE have been investigated for their potential to create thermostable polymers. psu.edu The synthesis of polythioethers and polysulfones from MPE demonstrates its versatility in creating high-performance materials. psu.edu
The table below summarizes some of the polymers synthesized using this compound and their properties.
| Polymer Type | Monomers | Resulting Polymer | Key Properties Mentioned |
| Polyurethane | This compound, 6-chloro-1-hexanol, Hexamethylene diisocyanate | Linear polyurethane | - |
| Polyester | This compound, β-bromopropionic acid, 1,6-hexanediol (B165255) | Polyester | - |
| Polythioether | This compound, Heterocyclic chloroderivatives | Polythioether | Thermostable |
| Polysulfone | This compound, Bis(4-chlorophenyl)sulfone | Polysulfone | More stable than its oxygen analogue |
The development of segmented polythiourethane elastomers also utilizes thiol-containing compounds in sequential thiol-ene and thiol-isocyanate reactions to create polymers with distinct hard and soft segments, leading to materials with tunable properties. researchgate.net While not directly mentioning MPE, this highlights the broader importance of dithiol compounds in advanced elastomer synthesis.
Potential Biomedical and Biological Research Avenues for Bis 4 Mercaptophenyl Ether
Role in Biopolymer and Nanogel Synthesis
Bis(4-mercaptophenyl) ether (BMPE) serves as a key building block in the synthesis of various sulfur-containing polymers. Research has documented its use in creating poly(thioether ether imide)s (PTEIs), polythiocarbonates, and polydithiocarbonates through processes like aromatic nucleophilic substitution and interfacial polymerization. researchgate.netresearchgate.netresearchgate.net For instance, a series of isomeric PTEIs were successfully prepared by reacting BMPE with isomeric bis(chlorophthalimide)s. researchgate.netresearchgate.net Similarly, new polythiocarbonates and polydithiocarbonates have been synthesized by the interfacial polymerization of BMPE with reactants like phosgene (B1210022) or bisphenol A bischloroformate. researchgate.netresearchgate.netresearchgate.net
The compound is also a precursor for linear polythioesters, which are formed through interfacial polycondensation with various isomeric phthaloyl chlorides. ljmu.ac.uk While these studies establish BMPE as a versatile monomer for creating high-performance polymers with specific thermal and physical properties, its explicit role in the synthesis of nanogels for biomedical purposes is not yet detailed in the existing scientific literature. The thiol groups present in the molecule, however, suggest its potential as a cross-linking agent, a characteristic vital for nanogel formation.
While disulfide bonds and thiol-maleimide conjugation are common and effective strategies for forming and functionalizing nanogels for biomedical applications like drug delivery, specific research detailing the use of this compound in these particular reactions is not available in the reviewed literature. The presence of two thiol groups in the BMPE structure theoretically allows it to act as a cross-linker, forming disulfide bonds under oxidizing conditions or reacting with maleimide-functionalized polymers. These chemistries are widely exploited for creating stimuli-responsive nanocarriers that can release therapeutic agents in specific environments, but direct application using BMPE has yet to be explored.
The development of polymers from this compound provides a foundation for potential applications in drug delivery. ljmu.ac.uk Polymers containing thioether or disulfide linkages can be designed to be responsive to the redox environment found within cells, which is a key mechanism for controlled drug release. However, specific studies focusing on the design and evaluation of controlled release systems based on polymers derived from this compound are not described in the available research.
Considerations for Biocompatibility and Biodegradation in Therapeutic Contexts
Biocompatibility is a critical factor for any material intended for therapeutic use. As noted, polymers derived from this compound, specifically certain polythiocarbonates and polydithiocarbonates, have demonstrated biocompatibility in preliminary cytotoxicity screenings. researchgate.net Furthermore, related sulfur-containing copolyesters have shown positive outcomes in cellular adhesion and proliferation assays, indicating their potential suitability for tissue engineering applications. researchgate.net
The biodegradability of polymers derived from this compound remains an open area of investigation. The thioether and ether linkages within the polymer backbone are generally stable, but the introduction of other functional groups, such as esters, could render them susceptible to hydrolysis. Future research is needed to evaluate the degradation profiles of these materials under physiological conditions to determine their suitability for therapeutic applications where resorption is required.
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of Bis(4-mercaptophenyl) ether and its derivatives is a critical area of research, with a focus on improving efficiency, yield, and sustainability. Traditional methods are being re-evaluated and new strategies are being developed to meet the demands of advanced applications.
One established method involves the interfacial polymerization of this compound with various reactants like phosgene (B1210022) and bisphenol A bischloroformate to produce polydithiocarbonates and polythiocarbonates. researchgate.net This technique has proven effective for creating a range of sulfur-containing polymers. researchgate.net Another approach is the "silyl method" step-growth polymerization, where catalytic amounts of cesium carbonate can be used to initiate the reaction between phenylene-bis-TMS-ethers and -thioethers with activated aryl fluoride (B91410) monomers. scirp.org This method offers an alternative to the more commonly used and hygroscopic cesium fluoride or equimolar amounts of potassium carbonate. scirp.org
Recent research has also explored the synthesis of poly(thioether ether imide)s by reacting this compound with isomeric bis(chlorophthalimide)s. nimte.ac.cntandfonline.comorcid.org This reaction has been shown to produce high-performance polymers with desirable properties. nimte.ac.cntandfonline.com The development of improved synthetic routes for thiophenol precursors is also crucial, as demonstrated by the optimized synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, which saw a significant increase in total yield from 8% to 52%. nih.gov Furthermore, the synthesis of novel phthalocyanine (B1677752) derivatives has been achieved through the cyclotetramerization of compounds derived from 1,4-bis(4-mercaptophenyl)benzene, a related dithiol. nih.govmdpi.com
These advancements in synthetic methodologies are paving the way for more efficient and scalable production of this compound-based materials, which is essential for their broader application.
Design of Next-Generation Functional Materials and Devices
The unique structure of this compound, featuring two mercaptophenyl groups linked by a flexible ether bridge, makes it an excellent building block for a variety of functional materials and devices. cymitquimica.com Its ability to form polymers and act as a ligand in coordination chemistry opens up numerous possibilities in materials science. cymitquimica.com
This compound is a key component in the synthesis of novel poly(arylene thioether)s and other sulfur-containing polymers. researchgate.net These polymers exhibit valuable thermal properties and are being investigated for high-performance applications. researchgate.netresearchgate.net For instance, poly(thioether ether imide)s derived from this compound and isomeric bis(chlorophthalimide)s have been prepared and characterized, demonstrating their potential as advanced materials. nimte.ac.cntandfonline.comorcid.org The incorporation of this compound into polyimides has been shown to influence the material's properties, leading to the development of highly refractive and transparent materials. acs.org
In the realm of molecular electronics, this compound has been studied as a molecular conductor. nih.gov Research has shown that the oxygen atom in the ether linkage can suppress electrical conduction compared to fully conjugated molecules, a property that can be exploited in the design of molecular electronic components. nih.govresearchgate.net The flexible central angle of the molecule also allows for the tuning of its electronic properties, which is a significant advantage in the development of molecular devices. aip.org The thiol groups provide effective anchoring points to metal electrodes, making it a suitable candidate for single-molecule junction studies. nih.govresearchgate.net
The table below summarizes some of the key functional materials derived from this compound and their potential applications.
| Material | Precursors | Potential Applications |
| Polydithiocarbonates and Polythiocarbonates | This compound, Phosgene, Bisphenol A bischloroformate researchgate.net | High-performance polymers, materials with specific thermal properties. researchgate.net |
| Poly(thioether ether imide)s | This compound, Isomeric bis(chlorophthalimide)s nimte.ac.cntandfonline.comorcid.org | Advanced functional materials, high-performance polymers. orcid.org |
| Highly Refractive and Transparent Polyimides | Dianhydrides and sulfur-containing aromatic diamines including this compound derivatives acs.org | Optical materials, advanced coatings. acs.org |
| Molecular Electronic Junctions | This compound nih.gov | Molecular wires, switches, and other electronic components. nih.govaip.org |
Advanced Mechanistic Studies in Electronic and Biological Systems
Understanding the fundamental mechanisms governing the behavior of this compound in electronic and biological systems is crucial for optimizing its performance in various applications.
In the field of molecular electronics, significant research has focused on the electron transport properties of single this compound molecules. aip.org Theoretical studies have revealed that the molecule's conformation, particularly the central phenyl-O-phenyl angle, has a profound impact on its electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. aip.orgresearchgate.net This flexibility allows for the tuning of the molecule's conductance. researchgate.net Inelastic electron tunneling spectroscopy (IETS) has been employed as a tool to probe these flexible conformations and understand the coupling of molecular vibrations with electron transport. aip.orgresearchgate.net Studies have shown that the oxygen atom in the ether linkage acts as a conjugating breaker, which suppresses electrical conduction compared to fully conjugated molecules like 4,4'-biphenyldithiol (B1196716). nih.govresearchgate.netmdpi.com
The table below presents a summary of key mechanistic insights related to this compound.
| System | Key Mechanistic Insight | Investigated Through |
| Molecular Electronics | The central phenyl-O-phenyl angle influences HOMO-LUMO gap and conductance. aip.orgresearchgate.net | Theoretical modeling, Inelastic Electron Tunneling Spectroscopy (IETS). aip.orgresearchgate.net |
| Molecular Electronics | The ether oxygen atom suppresses electrical conduction. nih.govresearchgate.netmdpi.com | Conductance measurements of single-molecule junctions. nih.gov |
| Biological Systems (Potential) | Thiol groups can interact with biological macromolecules. cymitquimica.com | Future studies on protein binding and cellular interactions. |
Integration into Complex Molecular and Supramolecular Architectures
The ability of this compound to act as a building block extends to the construction of complex molecular and supramolecular architectures. Its thiol end groups and flexible core make it a versatile component for creating larger, functional systems.
In polymer chemistry, this compound is used to synthesize a variety of polymers, including poly(thioether)s, polydithiocarbonates, and polyimides. researchgate.netnimte.ac.cn These polymers can be designed to have specific properties by carefully selecting the co-monomers and polymerization conditions. For example, the reaction of this compound with isomeric bis(chlorophthalimide)s leads to the formation of poly(thioether ether imide)s with high thermal stability. tandfonline.com
The thiol groups of this compound are particularly useful for anchoring the molecule to metal surfaces, such as gold. This property is fundamental to its use in molecular electronics, where it can form self-assembled monolayers or bridge the gap between nanoelectrodes. nih.govresearchgate.net This self-assembly capability is a key principle in bottom-up nanotechnology, allowing for the construction of devices molecule by molecule.
Furthermore, the ether linkage provides a degree of flexibility that can be exploited in the design of supramolecular structures. While direct research on this compound in crown ether-based host-guest systems is not prominent, the principles of supramolecular chemistry, which involve non-covalent interactions to form larger assemblies, are highly relevant. rsc.org The flexible nature of the ether bridge could allow for the formation of unique host-guest complexes or other organized structures when combined with appropriate molecular partners. The development of thioether polymers through on-surface synthesis on gold has also been demonstrated with related bromo-mercaptobiphenyl molecules, suggesting a pathway for creating ordered two-dimensional structures. acs.orgresearchgate.net
The integration of this compound into these complex systems is a promising avenue for creating materials with novel and enhanced functionalities.
Exploration of Sustainable Synthesis and Application Methodologies
As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis and application of this compound and its derivatives. This includes the use of greener solvents, more efficient catalysts, and designing materials that are recyclable or biodegradable.
Current research is exploring catalytic systems that can improve the efficiency of polymerization reactions, such as the use of catalytic amounts of cesium carbonate in the "silyl method". scirp.org This reduces the amount of reagents needed and can lead to a more sustainable process. The development of one-pot synthesis procedures also contributes to green chemistry by minimizing waste and energy consumption. researchgate.net
In terms of applications, the use of this compound in the development of materials for energy applications, such as conducting polymers for batteries or fuel cells, aligns with the goals of sustainability. mdpi.com Functional polymers are being investigated for their role in energy storage and conversion, which are critical technologies for a sustainable future. mdpi.com
A recent development in sustainable chemistry is the use of aromatic thiols as blowing agents for the production of non-isocyanate polyurethane (NIPU) foams under ambient conditions. rsc.org This approach avoids the use of toxic isocyanates and represents a significant step towards greener polymer foam production. rsc.org While this compound itself was not the specific thiol mentioned, the study highlights the potential for related aromatic thiols in sustainable material production. rsc.org
The future of this compound research will undoubtedly involve a greater focus on the entire life cycle of the materials produced, from their synthesis to their end-of-life, with the aim of minimizing their environmental impact.
Q & A
Q. What are the established synthetic routes for Bis(4-mercaptophenyl) ether, and how do reaction conditions impact yield and purity?
Answer: this compound is synthesized via nucleophilic aromatic substitution, where 4-chlorophenyl ether derivatives react with thiourea or sodium sulfide in polar aprotic solvents (e.g., DMF, NMP). Key parameters include:
- Temperature: 80–120°C to balance reaction rate and thiol group stability.
- Inert atmosphere: Nitrogen or argon to prevent oxidation of -SH groups.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Yields typically range from 70–85%, with purity ≥98% confirmed by HPLC. Comparative studies highlight solvent choice as critical for minimizing byproducts .
Q. Which spectroscopic and thermal characterization methods are most effective for this compound?
Answer:
- FTIR: Confirms thiol (-SH) stretches at 2550 cm⁻¹ and aryl ether (C-O-C) at 1240 cm⁻¹.
- ¹H NMR (DMSO-d₆): Aromatic protons appear as doublets (δ 7.2–7.8 ppm) due to para-substitution.
- Mass spectrometry (ESI-MS): Molecular ion peak at m/z 296 [M+H]⁺.
- Thermal analysis (DSC/TGA): Melting point ~150–155°C; decomposition onset >300°C under nitrogen .
Q. What are the solubility properties of this compound, and how do they influence polymer synthesis?
Answer: The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, NMP) and chlorinated solvents (e.g., chloroform). Solubility dictates its use in solution-phase polymerizations, where homogeneous mixing with comonomers (e.g., bis(chlorophthalimide)s) is critical for achieving high molecular weight poly(thioether imide)s .
Q. What safety protocols are essential when handling this compound?
Answer:
- Storage: Ambient temperatures in airtight, light-resistant containers under inert gas.
- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
- Waste disposal: Neutralize thiol groups with oxidizing agents (e.g., hydrogen peroxide) before disposal. Safety data sheets (SDS) should be consulted for spill management .
Advanced Research Questions
Q. How does this compound enhance thermal stability in polyimide composites?
Answer: Incorporating this compound into polyimide backbones introduces flexible thioether (-S-) linkages, which improve processability while maintaining high thermal stability. For example, poly(thioether ether sulfone imide)s derived from this monomer exhibit glass transition temperatures (Tg) of 220–250°C and decomposition temperatures (Td) exceeding 450°C. The balance between flexibility and rigidity is tunable via comonomer stoichiometry .
Q. What strategies prevent oxidation of thiol groups during copolymer synthesis?
Answer:
- Inert reaction conditions: Use degassed solvents and Schlenk-line techniques.
- Catalysts: Additives like triphenylphosphine (PPh3) reduce disulfide formation.
- Monitoring: Real-time FTIR or Raman spectroscopy detects -SH consumption and disulfide byproducts. Post-polymerization purification via redox-sensitive columns (e.g., dithiothreitol-functionalized resins) removes oxidized species .
Q. How do isomeric bis(mercaptophenyl) ether derivatives affect copolymer optical properties?
Answer: Isomeric variations (e.g., meta vs. para substitution) alter copolymer conjugation length and packing. For instance, para-substituted this compound yields copolymers with higher refractive indices (1.65–1.72) and lower birefringence compared to meta-analogs. These differences are attributed to enhanced symmetry and planarization in para-linked structures .
Q. What computational methods predict the reactivity of this compound in novel polymer systems?
Answer:
- DFT calculations: Model transition states for nucleophilic substitution reactions (e.g., activation energies for thiolate attack on aryl halides).
- Molecular dynamics (MD): Simulate copolymer chain dynamics and phase separation in blends.
- QSPR models: Correlate monomer structure with polymer properties (e.g., Tg, tensile strength). Tools like Gaussian and Materials Studio are widely used .
Data Contradiction Analysis
Q. How can discrepancies in reported thermal properties of this compound-based polymers be resolved?
Answer: Variations in Tg (e.g., 220–250°C across studies) arise from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
